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Compound of Interest

Compound Name: H-Met-OiPr hydrochloride

Cat. No.: B554995

For Immediate Release

This technical guide provides an in-depth overview of H-Met-OiPr hydrochloride, a key
intermediate in the development of novel therapeutics. Aimed at researchers, scientists, and
professionals in drug development, this document details the molecule's properties, synthesis,
and its significant role in cancer research, particularly in the synthesis of farnesyltransferase
inhibitors.

Core Properties of H-Met-OiPr Hydrochloride

H-Met-OiPr hydrochloride, a derivative of the essential amino acid L-methionine, serves as a
critical building block in synthetic organic chemistry. Its quantitative data are summarized

below.
Property Value Citations
Molecular Weight 227.75 g/mol [1112][3]
Molecular Formula CsH1sCINO2S [11[3]
CAS Number 85391-05-5 [2][3]
Appearance White to off-white solid
Purity Typically 297% [2]
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Role in a Key Biological Signhaling Pathway

H-Met-OiPr hydrochloride is primarily utilized in the synthesis of inhibitors targeting
farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification
of the Ras protein, a key player in cellular signal transduction pathways that regulate cell
growth, differentiation, and survival.

Mutations in the ras gene are prevalent in many human cancers, leading to a constitutively
active Ras protein that drives uncontrolled cell proliferation.[4] For the Ras protein to function, it
must be anchored to the inner leaflet of the cell membrane. This localization is dependent on a
process called farnesylation, where FTase catalyzes the attachment of a farnesyl
pyrophosphate (FPP) moiety to a cysteine residue within the C-terminal CAAX box of the Ras
protein.[4][5] By inhibiting FTase, the membrane association of Ras is prevented, thereby
disrupting the oncogenic signaling cascade.[4] This makes FTase a prime target for the
development of anti-cancer therapeutics.
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Figure 1: Ras Farnesylation Signaling Pathway and Inhibition.

Experimental Protocols
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Synthesis of H-Met-OiPr Hydrochloride

The synthesis of H-Met-OiPr hydrochloride is typically achieved through the Fischer

esterification of L-methionine with isopropanol, using thionyl chloride (SOCI2) as a catalyst.

Thionyl chloride reacts with isopropanol to generate HCI in situ, which protonates the carboxylic

acid, and also activates the carboxylic acid for nucleophilic attack by the alcohol.

Materials:

L-methionine

Anhydrous Isopropanol

Thionyl Chloride (SOCIz)

Anhydrous Diethyl Ether

Round-bottom flask with a reflux condenser and drying tube
Magnetic stirrer and stir bar

Ice bath

Rotary evaporator

Procedure:

Suspend L-methionine in anhydrous isopropanol (approx. 3-5 mL per gram of amino acid) in
a round-bottom flask equipped with a magnetic stir bar.

Cool the suspension in an ice bath to 0°C.

Slowly add thionyl chloride (approximately 1.2 to 1.5 equivalents) dropwise to the stirred
suspension. Caution: This reaction is exothermic and releases HCI and SOz gas. Perform
this step in a well-ventilated fume hood.

After the addition is complete, remove the ice bath and allow the mixture to warm to room
temperature.
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o Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is

complete (monitored by TLC).
e Cool the reaction mixture to room temperature.
* Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

» To the resulting crude product, add anhydrous diethyl ether to precipitate the hydrochloride
salt.

o Collect the white solid by vacuum filtration, wash with additional anhydrous diethyl ether, and
dry under vacuum to yield H-Met-OiPr hydrochloride.

Experimental Workflow: Synthesis of a Peptidomimetic
FTase Inhibitor

H-Met-OiPr hydrochloride is a valuable starting material for the synthesis of peptidomimetic
inhibitors of FTase. The general workflow involves the coupling of the methionine derivative to
other amino acids or scaffold molecules. Below is a representative workflow for the synthesis of

a dipeptide inhibitor.

Start Materials: Peptide Coupling Boc Deprotection Purification Final Product:
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Figure 2: General workflow for peptidomimetic FTase inhibitor synthesis.

In Vitro Farnesyltransferase Inhibition Assay

To evaluate the efficacy of newly synthesized compounds, an in vitro enzymatic assay is
employed. A common method is a fluorescence-based assay that measures the transfer of a
fluorescently-labeled farnesyl group to a Ras-derived peptide substrate.

Materials:
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Recombinant human farnesyltransferase (FTase)

Farnesyl pyrophosphate (FPP)

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

Assay buffer (e.g., Tris-HCI, MgClz, ZnClz, DTT)

Test compound (potential FTase inhibitor) dissolved in DMSO
Positive control inhibitor (e.g., Lonafarnib)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compound in assay buffer.
In a 96-well microplate, add the FTase enzyme to each well.

Add the diluted test compound or control inhibitor to the respective wells. Include wells with
DMSO only as a negative control.

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for
inhibitor binding to the enzyme.

Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide
substrate to all wells.

Immediately place the plate in a fluorescence plate reader and measure the fluorescence
intensity kinetically over a period of time (e.g., 60 minutes) at appropriate excitation and
emission wavelengths.

The rate of reaction is determined from the slope of the linear portion of the fluorescence
versus time plot.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Calculate the percent inhibition for each concentration of the test compound relative to the
DMSO control.

» Determine the ICso value (the concentration of inhibitor that causes 50% inhibition of enzyme
activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration
and fitting the data to a dose-response curve.

Conclusion

H-Met-OiPr hydrochloride is a fundamental reagent for the development of
farnesyltransferase inhibitors, a promising class of anti-cancer agents. This guide provides the
foundational knowledge of its properties, synthesis, and application in the context of the Ras
signaling pathway. The detailed protocols and workflows serve as a practical resource for
researchers aiming to design and evaluate novel therapeutics in this critical area of drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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